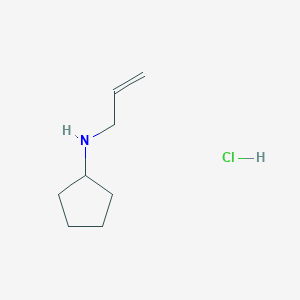

N-(prop-2-en-1-yl)cyclopentanamine hydrochloride

Beschreibung

N-(prop-2-en-1-yl)cyclopentanamine hydrochloride is a secondary amine salt featuring a cyclopentyl backbone substituted with a propenyl (allyl) group at the nitrogen atom. The compound’s molecular formula is C₈H₁₅ClN, with a calculated molecular weight of 160.45 g/mol. Its structure combines the lipophilic cyclopentane ring with the reactive allyl moiety, which may influence solubility, stability, and biological interactions.

Eigenschaften

IUPAC Name |

N-prop-2-enylcyclopentanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c1-2-7-9-8-5-3-4-6-8;/h2,8-9H,1,3-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOAOCCDNKWGCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1CCCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of N-(prop-2-en-1-yl)cyclopentanamine hydrochloride typically involves the reaction of cyclopentanamine with prop-2-en-1-yl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .

Analyse Chemischer Reaktionen

N-(prop-2-en-1-yl)cyclopentanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: It can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other nucleophiles under suitable conditions.

Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

N-(prop-2-en-1-yl)cyclopentanamine hydrochloride has diverse applications in several research domains:

1. Chemistry

- Building Block : It serves as a precursor in the synthesis of more complex organic molecules, enabling the development of new chemical entities for various applications.

2. Biology

- Receptor Studies : The compound is utilized in studies involving amine receptors, contributing to understanding receptor-ligand interactions and their biological implications.

- Neuropharmacology : Initial findings suggest potential interactions with neurotransmitter receptors, indicating its relevance in neuropharmacological research.

3. Industry

- Specialty Chemicals Production : It is used in the manufacture of specialty chemicals and materials, particularly those requiring specific amine functionalities.

Case Studies

Several studies have investigated the biological activities and effects of N-(prop-2-en-1-yl)cyclopentanamine hydrochloride:

| Study Type | Objective | Findings |

|---|---|---|

| Antimicrobial Activity | Evaluate efficacy against bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). |

| Anticancer Activity | Assess cytotoxic effects on cancer cells | Dose-dependent decrease in viability of MCF-7 breast cancer cells (IC50 = 15 µM). |

| Anti-inflammatory Study | Investigate effects on macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls in LPS-stimulated macrophages. |

Summary of Biological Activities

The following table summarizes the biological activities associated with N-(prop-2-en-1-yl)cyclopentanamine hydrochloride:

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Wirkmechanismus

The mechanism of action of N-(prop-2-en-1-yl)cyclopentanamine hydrochloride involves its interaction with specific molecular targets, such as amine receptors. The compound binds to these receptors and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of N-(prop-2-en-1-yl)cyclopentanamine hydrochloride with related compounds:

*LogP: Predicted using fragment-based methods (higher values indicate greater lipophilicity).

Key Observations:

- Substituent Effects: The allyl group in the target compound provides moderate lipophilicity compared to the more hydrophobic fluorophenethyl or dibenzocycloheptenyl groups in analogs. The butynyl substituent (C₄H₅) in N-(but-2-yn-1-yl)cyclopentanamine HCl increases molecular weight but reduces solubility due to its linear, non-polar nature .

- Electronic Properties : The allyl group’s electron-rich double bond may enhance reactivity in metabolic pathways or receptor binding, contrasting with the electron-withdrawing fluorine in the fluorophenethyl analog .

Biologische Aktivität

N-(prop-2-en-1-yl)cyclopentanamine hydrochloride, a compound with the molecular formula CHClN and a molecular weight of 161.67 g/mol, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on neurotransmitter modulation, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHClN

- Molecular Weight : 161.67 g/mol

- CAS Number : 1176911-28-6

Biological Activity Overview

Research indicates that N-(prop-2-en-1-yl)cyclopentanamine hydrochloride exhibits various biological activities, particularly in the realm of neurotransmitter modulation. This compound is structurally related to other amines known for their roles in neurotransmission and neuropharmacology.

Neurotransmitter Modulation

N-(prop-2-en-1-yl)cyclopentanamine hydrochloride has been implicated in the modulation of neurotransmitters. Its structural features suggest it may interact with receptors involved in neurotransmission, potentially influencing pathways related to mood regulation and cognitive function.

Key Findings :

- Dopaminergic Activity : Preliminary studies suggest that this compound may enhance dopaminergic activity, which could have implications for treating disorders such as Parkinson's disease or depression.

- Serotonin Receptor Interaction : There is evidence indicating potential interaction with serotonin receptors, which are crucial for mood regulation and anxiety response.

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of N-(prop-2-en-1-yl)cyclopentanamine hydrochloride:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | Neurotransmitter Release Assay | Increased dopamine release in neuronal cultures |

| Study 2 | Receptor Binding Assay | Moderate affinity for serotonin receptors was observed |

Potential Therapeutic Applications

Given its biological activity, N-(prop-2-en-1-yl)cyclopentanamine hydrochloride may have several therapeutic applications:

- Neurodegenerative Diseases : Its dopaminergic effects could make it a candidate for further exploration in treating conditions like Parkinson's disease.

- Mood Disorders : The modulation of serotonin pathways suggests potential use in treating depression and anxiety disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.